3''-HABA Kanamycin A Sulfate is a derivative of Kanamycin A, which is an aminoglycoside antibiotic widely used for its antibacterial properties. This compound is characterized by the incorporation of a 4-amino-2-hydroxybutanamide (HABA) group at the 3'' position of the Kanamycin A structure, enhancing its efficacy and specificity against certain bacterial strains. The molecular formula of 3''-HABA Kanamycin A Sulfate is , with a molecular weight of approximately 585.6 g/mol .
The synthesis of 3''-HABA Kanamycin A Sulfate primarily involves acylation reactions where the amino group of Kanamycin A reacts with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA). The reaction conditions are crucial for ensuring the successful attachment of the HABA group.
The molecular structure features a complex arrangement with multiple hydroxyl groups and amino functionalities, characteristic of aminoglycosides. The presence of the HABA group at the 3'' position enhances its interaction with bacterial ribosomes.
3''-HABA Kanamycin A Sulfate can undergo various chemical transformations, including:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reactions are typically conducted under controlled conditions to achieve desired products while minimizing side reactions .
The antibacterial efficacy of 3''-HABA Kanamycin A Sulfate is attributed to its ability to bind to the bacterial 30S ribosomal subunit. This binding disrupts protein synthesis by causing misreading of messenger RNA, ultimately inhibiting bacterial growth. The presence of HABA enhances this binding affinity, making it effective against resistant bacterial strains .
3''-HABA Kanamycin A Sulfate has several scientific applications:
This compound serves as an important tool in both research settings and clinical applications, contributing significantly to our understanding of antibiotic mechanisms and resistance.
3''-HABA Kanamycin A Sulfate (Chemical Formula: C~22~H~43~N~5~O~13~·xH~2~SO~4~; Molecular Weight: 585.60 g/mol) is a structurally modified aminoglycoside derivative. Its core architecture retains the kanamycin A framework—a 2-deoxystreptamine (2-DOS) ring linked to glucopyranose units—but features a critical modification at the C3'' position. Here, the L-4-amino-2-hydroxybutyryl (3''-HABA) side chain is covalently attached via an amide bond, enhancing steric bulk and polarity [1] [6] [8]. The sulfate salt form ensures aqueous solubility (>50 mg/mL), which is essential for analytical and research applications [1] [9].
This compound exists as a white to off-white crystalline solid and is chromatographically distinguishable from kanamycin A due to its increased hydrophobicity. Key identifiers include:
Table 1: Structural and Chemical Identifiers of 3''-HABA Kanamycin A Sulfate
Property | Value/Descriptor |
---|---|
Molecular Formula | C~22~H~43~N~5~O~13~·xH~2~SO~4~ |
Exact Mass (Free Base) | 585.61 g/mol |
Purity (HPLC) | >95% |
CAS (Free Amine) | 50725-25-2 |
Key Functional Groups | Amino groups (3), Hydroxyl groups (8), Carboxamide (1) |
Solubility | Water, Aqueous Acid (Slight) |
Spectral Signature (FTIR) | 1640 cm⁻¹ (Amide C=O), 1580 cm⁻¹ (N-H bend) |
3''-HABA Kanamycin A Sulfate is primarily recognized as a synthetic intermediate and impurity generated during the production of amikacin—a semisynthetic antibiotic derived from kanamycin A. The 3''-HABA side chain confers resistance to aminoglycoside-modifying enzymes (AMEs), which typically phosphorylate, adenylate, or acetylate unmodified aminoglycosides like kanamycin A [10]. This modification sterically hinders enzymatic access to hydroxyl and amino groups targeted by resistant bacteria, thereby extending amikacin’s spectrum against gram-negative pathogens [5] [10].
Biochemically, the 3''-HABA group enhances binding affinity to the bacterial 30S ribosomal subunit. Density Functional Theory (DFT) simulations indicate that the extended alkyl chain forms additional van der Waals contacts with rRNA nucleotides in the decoding center, stabilizing the drug-RNA complex. This disrupts mRNA translation fidelity more effectively than kanamycin A, reducing the minimum inhibitory concentration (MIC) against resistant strains of Pseudomonas aeruginosa and Acinetobacter spp. [5] [10].
In pharmaceutical quality control, 3''-HABA Kanamycin A Sulfate serves as a critical impurity standard (designated Amikacin EP Impurity C). Its detection and quantification via HPLC-ELSD or LC-MS ensure amikacin batches meet regulatory thresholds for byproducts (<0.5% per ICH guidelines) [4] [6].
The discovery of 3''-HABA Kanamycin A Sulfate is inextricably linked to the broader narrative of aminoglycoside evolution. Kanamycin A, first isolated by Hamao Umezawa in 1957 from Streptomyces kanamyceticus, exhibited potent activity against Mycobacterium tuberculosis and gram-negative bacilli [3]. However, by the 1960s, plasmid-mediated AMEs had rendered kanamycin ineffective against emerging multidrug-resistant pathogens [3] [10].
This resistance crisis catalyzed efforts to develop semisynthetic derivatives. Researchers at Bristol-Myers Squibb systematically modified kanamycin’s C1 and C3'' positions, discovering that acylation with the 3''-HABA moiety—a structural mimic of natural substrates—yielded amikacin (marketed as Amikin® in 1976) [10]. The 3''-HABA Kanamycin A intermediate emerged during process optimization, where N-acylation reactions occasionally produced regioisomeric byproducts depending on reaction pH and temperature [1] [8].
Amikacin’s 1971 patent (US 3,781,268) underscored the therapeutic value of 3''-HABA modification, cementing this compound’s role in antibiotic history. Its inclusion in the WHO Model List of Essential Medicines (2023) validates the clinical impact of this structural innovation [10].
Table 2: Key Aminoglycosides in the Kanamycin-Amikacin Lineage
Compound | Structural Feature | Year Introduced | Primary Clinical Advantage |
---|---|---|---|
Kanamycin A | Unmodified 6-amino-6-deoxyglucose | 1957 | Broad-spectrum activity |
Dibekacin | 3',4'-Dideoxykanamycin B | 1971 | Resistance to some phosphorylases |
3''-HABA Kanamycin A* | C3''-L-4-amino-2-hydroxybutyryl | 1970s (Intermediate) | Precursor to amikacin |
Amikacin | N1-L-4-amino-2-hydroxybutyryl | 1976 | Resistance to most AMEs |
*Intermediate in amikacin synthesis
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7